molecular formula C11H17NO2 B189928 3-(3,4-Dimethoxyphenyl)propan-1-amine CAS No. 14773-42-3

3-(3,4-Dimethoxyphenyl)propan-1-amine

Cat. No.: B189928
CAS No.: 14773-42-3
M. Wt: 195.26 g/mol
InChI Key: WYYQSKUMIFPNFW-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)propan-1-amine is an organic compound with the molecular formula C11H17NO2 It is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)propan-1-amine typically involves the reaction of 3,4-dimethoxybenzaldehyde with nitroethane to form 3,4-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the nitropropene intermediate. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)propan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)propan-1-amine is unique due to its specific substitution pattern on the benzene ring and the presence of the propylamine chain. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8H,3-4,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYQSKUMIFPNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367671
Record name 3-(3,4-dimethoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14773-42-3
Record name 3,4-Dimethoxybenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14773-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-dimethoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-Dimethoxy-phenyl)propylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 3-(3,4-dimethoxy-phenyl)--propionamide (11.09 g, 53.00 mmol) in anhydrous THF (400 ml) was slowly added to a stirred, ice-cooled suspension of LiAlH4 (4.02 g, 106.00 mmol) in anhydrous THF (170 ml). Upon completion of the addition, the mixture was stirred at reflux for 2 h. After cooling to 0° C., H2O (5 ml) and NaOH 1N (5 ml) were added dropwise to decompose the excess of hydride. The suspension was then filtered and the residue after evaporation was partitioned between H2O (40 ml) and CH2Cl2 (100 ml). The organic layer was washed with saturated aqueous NaHCO3 and brine, dried over anhydrous MgSO4, and concentrated under reduced pressure to give the crude amine (7.00 g, 35.84 mmol, 68%) as a yellow oil.
Quantity
11.09 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
4.02 g
Type
reactant
Reaction Step Two
Name
Quantity
170 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Yield
68%

Synthesis routes and methods II

Procedure details

3,4-Dimethoxycinnamonitrile (5 g) was dissolved in a mixture of EtOH (100 mL) and conc. HCl (10 mL) and hydrogenated with 10% Pd/C (wet, Degussa Type E101, Aldrich) at 65 psi on a Pan shaker for 70 h. The reaction mixture was filtered over Celite and the filtrate was concentrated to remove most of the EtOH. The residue was extracted twice with Et2O (discarded) and then cooled with ice and made strongly basic with 10 M aq. NaOH solution. The basic aqueous layer was extracted with Et2O and the organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 3-(3,4-dimethoxyphenyl)propylamine (5.07 g) as a pale yellow oil. 1H-NMR (300 MHz, CDCl3): δ=6.68-6.78 (m, 3H), 3.83 (s, 3H, OMe), 3.82 (s, 3H, OMe), 2.70 (t, J=7.0 Hz, 2H), 2.58 (t, J=7.2 Hz, 2H), 1.70-1.75 (m, 2H), 1.17 (broad s, 2H, NH2).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dimethoxyphenyl)propan-1-amine
Reactant of Route 2
3-(3,4-Dimethoxyphenyl)propan-1-amine
Reactant of Route 3
3-(3,4-Dimethoxyphenyl)propan-1-amine
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3-(3,4-Dimethoxyphenyl)propan-1-amine

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